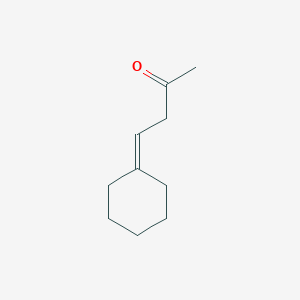![molecular formula C12H11N3O2 B14713509 3-Nitro-4-[(pyridin-2-yl)methyl]aniline CAS No. 13347-70-1](/img/structure/B14713509.png)
3-Nitro-4-[(pyridin-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-[(pyridin-2-yl)methyl]aniline is an organic compound that features a nitro group and a pyridinylmethyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(pyridin-2-yl)methyl]aniline typically involves the nitration of 4-[(pyridin-2-yl)methyl]aniline. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield 3-Amino-4-[(pyridin-2-yl)methyl]aniline.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]aniline.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-[(pyridin-2-yl)methyl]aniline in biological systems involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The pyridinylmethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-[(pyridin-2-yl)methyl]aniline: Similar structure but with a methyl group instead of a nitro group.
3-Chloro-4-[(pyridin-2-yl)methyl]aniline: Contains a chloro group instead of a nitro group.
4-Methyl-3-nitropyridine: A related compound with a nitro group on a pyridine ring.
Uniqueness: 3-Nitro-4-[(pyridin-2-yl)methyl]aniline is unique due to the presence of both a nitro group and a pyridinylmethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
13347-70-1 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
3-nitro-4-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3O2/c13-10-5-4-9(12(8-10)15(16)17)7-11-3-1-2-6-14-11/h1-6,8H,7,13H2 |
InChI-Schlüssel |
HAWBOKDHSIYFRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
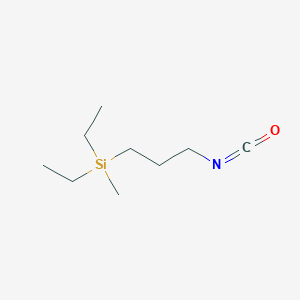
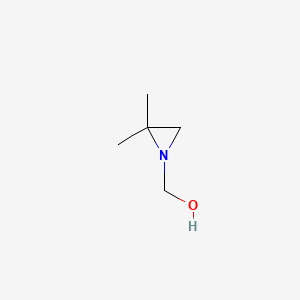

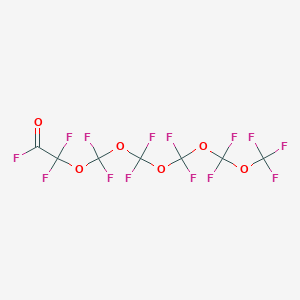
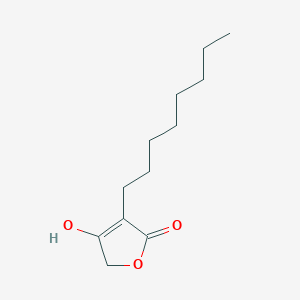
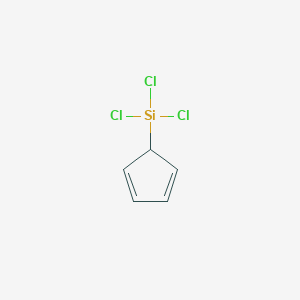




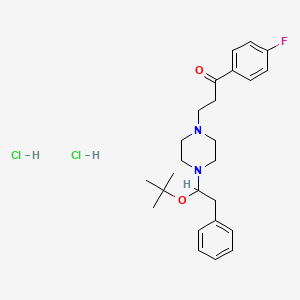
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
